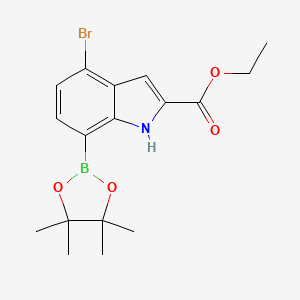

Ethyl 4-bromo-7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-2-carboxylate

Description

Ethyl 4-bromo-7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-2-carboxylate is a chemical compound with a complex structure that includes a bromo group, a tetramethyl-1,3,2-dioxaborolan-2-yl group, and an indole ring

Properties

IUPAC Name |

ethyl 4-bromo-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21BBrNO4/c1-6-22-15(21)13-9-10-12(19)8-7-11(14(10)20-13)18-23-16(2,3)17(4,5)24-18/h7-9,20H,6H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYIWOOWVXBSJJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C3C(=C(C=C2)Br)C=C(N3)C(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21BBrNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, often involving palladium-catalyzed cross-coupling reactions. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of a bromo-indole derivative with a boronic acid or boronic acid ester in the presence of a palladium catalyst and a base.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale palladium-catalyzed cross-coupling reactions. The process would require careful control of reaction conditions, including temperature, pressure, and the use of specific solvents and ligands to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various types of chemical reactions, including:

Oxidation: The bromo group can be oxidized to form a bromine oxide.

Reduction: The compound can be reduced to remove the bromo group.

Substitution: The bromo group can be substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium hypochlorite (NaOCl).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2).

Substitution: Various nucleophiles can be used for substitution reactions, such as amines, alcohols, and thiols.

Major Products Formed:

Oxidation: Bromine oxide derivatives.

Reduction: De-brominated indole derivatives.

Substitution: Indole derivatives with various functional groups.

Scientific Research Applications

Ethyl 4-bromo-7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-2-carboxylate (CAS Number: 2377609-01-1) is a chemical compound with applications in organic chemistry and pharmaceutical research . It features an indole core and a boron-containing group, making it a building block for synthesizing bioactive compounds and pharmaceuticals .

Scientific Research Applications

Role in Synthesis: This compound is primarily used as a reagent in chemical synthesis . Specifically, it can undergo various chemical reactions, including oxidation. The boronic acid ester group promotes the formation of carbon-carbon bonds via palladium-catalyzed cross-coupling reactions, which involves transferring the boronic acid group to a bromo-indole derivative.

Medicinal Chemistry: this compound may interact with molecular targets such as enzymes or receptors involved in disease pathways. It can also be employed to modify or label specific biomolecules. Because of its unique structure, it can be used for structural modification and the creation of novel drugs with potential therapeutic benefits .

Properties:

Mechanism of Action

The mechanism by which Ethyl 4-bromo-7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-2-carboxylate exerts its effects depends on its specific application. In cross-coupling reactions, the boronic acid ester group facilitates the formation of carbon-carbon bonds through the transfer of the boronic acid group to the bromo-indole derivative. This process is typically catalyzed by palladium and involves the formation of a palladium-boronic acid complex.

Molecular Targets and Pathways: The compound can interact with various molecular targets, depending on its application. In medicinal chemistry, it may target specific enzymes or receptors involved in disease pathways. In biological research, it may be used to label or modify specific biomolecules.

Comparison with Similar Compounds

Ethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)acrylate: This compound is similar in structure but lacks the bromo group, making it less reactive in certain cross-coupling reactions.

2,7-Bis (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrene: This compound has a similar boronic acid ester group but a different aromatic core, leading to different reactivity and applications.

Uniqueness: Ethyl 4-bromo-7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-2-carboxylate is unique due to its combination of a bromo group and a boronic acid ester group on an indole ring. This combination allows for versatile reactivity and broad applicability in various fields.

Biological Activity

Ethyl 4-bromo-7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-2-carboxylate (CAS No. 2377609-01-1) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties and mechanisms of action based on diverse research findings.

| Property | Value |

|---|---|

| Molecular Formula | C17H21BBrNO4 |

| Molecular Weight | 394.07 g/mol |

| Boiling Point | 502.2 ± 50.0 °C (predicted) |

| Density | 1.39 ± 0.1 g/cm³ (predicted) |

| pKa | 14.09 ± 0.30 (predicted) |

Anticancer Activity

Recent studies have highlighted the anticancer potential of indole derivatives, including this compound. Specifically, research indicates that compounds with similar structures can selectively down-regulate estrogen receptors (ERα and ERβ), which are implicated in various cancers, including breast cancer .

The mechanism by which this compound exerts its anticancer effects appears to involve:

- Inhibition of Estrogen Receptors : The compound has been shown to selectively inhibit estrogen receptors, leading to reduced proliferation of estrogen-dependent cancer cells .

- Induction of Apoptosis : Studies suggest that the compound may promote apoptosis in cancer cells through the activation of caspases and other apoptotic pathways .

Case Studies and Research Findings

- In Vitro Studies : A study demonstrated that derivatives similar to this compound exhibited significant antiproliferative activity against various cancer cell lines. The introduction of specific substituents enhanced this activity, indicating structure-activity relationships (SAR) are crucial in optimizing efficacy .

- Docking Studies : Computational docking studies have shown that the compound can effectively bind to key proteins involved in cancer progression, such as tubulin and other kinases, suggesting a multi-targeted approach in its mechanism of action .

- Toxicological Assessments : While the compound shows promise as an anticancer agent, preliminary toxicological assessments indicate potential cytotoxicity at higher concentrations. Further studies are needed to establish a therapeutic window for safe clinical use .

Q & A

Basic: What are the recommended synthetic routes for preparing Ethyl 4-bromo-7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-2-carboxylate?

A common approach involves sequential functionalization of the indole core. For example, the bromo and boronate ester groups can be introduced via palladium-catalyzed borylation (e.g., Miyaura borylation) or halogenation reactions. A related synthesis for a 5-bromo-indole derivative () used CuI-catalyzed click chemistry in PEG-400/DMF, yielding 46% after column chromatography (70:30 to 100% EtOAc/hexane). Adjustments may include optimizing catalyst loading (e.g., Pd(dppf)Cl₂ for borylation) and protecting the indole nitrogen to prevent side reactions .

Basic: How should purification of this compound be approached due to its boronate ester sensitivity?

Boronate esters are prone to hydrolysis. Use anhydrous solvents and inert atmospheres during purification. employed gradient column chromatography (EtOAc/hexane), which is effective for polar boronate-containing compounds. For higher sensitivity, preparative HPLC with non-aqueous mobile phases (e.g., acetonitrile/methanol) is recommended. Confirm purity via ¹H/¹³C NMR (e.g., δ 6.80–4.51 ppm for indole protons, as in ) and HRMS (e.g., FAB-HRMS m/z 397.0653 [M+H]⁺) .

Advanced: How can competing reactivity between the bromo and boronate groups be managed in cross-coupling reactions?

The bromo group typically participates in Suzuki-Miyaura coupling, while the boronate ester may require protection. To avoid transmetalation conflicts, use mild conditions (e.g., low-temperature Pd catalysis) or sequential functionalization. For example, perform bromo-selective coupling first, followed by boronate-involving reactions. A study on similar indole-boronate derivatives ( ) highlights the use of methyl esters to stabilize the boronate during cross-coupling .

Advanced: What analytical strategies resolve contradictions in reported catalytic efficiencies for this compound’s derivatization?

When literature reports conflicting catalyst performance (e.g., Pd vs. Ni systems), systematic screening is essential. Design a matrix testing variables:

- Catalysts : Pd(OAc)₂, Pd(dba)₂, NiCl₂(dppe).

- Bases : K₂CO₃, CsF, Et₃N.

- Solvents : THF, DMF, toluene.

Monitor reaction progress via TLC (e.g., Rf 0.22 in EtOAc/hexane, as in ) and quantify yields via HPLC. Statistical tools like Design of Experiments (DoE) can identify optimal conditions .

Advanced: How does the ester group’s electronic nature influence the boronate’s stability under basic conditions?

The electron-withdrawing ethyl carboxylate group may destabilize the boronate ester by increasing electrophilicity at boron. This can accelerate hydrolysis in aqueous basic media. To mitigate, use aprotic solvents (e.g., DMF) and avoid prolonged exposure to bases. Stability studies under varying pH (e.g., 7–10) and temperatures ( notes storage at 2–8°C) are critical for reaction design .

Basic: What are the key spectral signatures for confirming the compound’s structure?

- ¹H NMR : Look for indole NH (~δ 10–12 ppm), ethyl ester (δ 4.2–4.5 ppm, quartet), and tetramethyl dioxaborolan (δ 1.2–1.3 ppm, singlet).

- ¹³C NMR : Boronate ester carbons at ~85–90 ppm, ester carbonyl at ~165–170 ppm.

- HRMS : Exact mass calculation for C₁₇H₂₀BBrNO₄ (M+H⁺: 384.07). Compare with ’s FAB-HRMS data .

Advanced: How can mechanistic studies elucidate the role of the boronate ester in photophysical applications?

Time-resolved spectroscopy (e.g., transient absorption) can probe excited-state interactions between the boronate and indole moieties. Computational modeling (DFT/TD-DFT) may predict charge-transfer pathways. For example, analogs in with trimethylsilyl groups showed altered electronic properties, suggesting tunable optoelectronic behavior .

Basic: What storage conditions are optimal for long-term stability?

Store at 2–8°C under inert gas (Ar/N₂) in amber vials to prevent light-induced degradation. Desiccate with silica gel to minimize hydrolysis (). Periodically check purity via TLC or NMR .

Advanced: How to troubleshoot decomposition during catalytic reactions involving this compound?

Decomposition often stems from boronate hydrolysis or ester saponification. Monitor by:

- In-situ IR : Track carbonyl (ester) and B-O (boronate) stretches.

- LC-MS : Identify degradation products (e.g., free indole-2-carboxylic acid).

If decomposition occurs, switch to milder bases (e.g., K₃PO₄) or lower temperatures (<50°C) .

Advanced: What strategies enable selective functionalization of the indole core without boronate cleavage?

- Protection : Use silyl ethers (e.g., TMSCl) to temporarily mask the boronate.

- Directed C-H activation : Leverage the indole NH as a directing group for regioselective halogenation or alkylation.

’s bromo-indole derivatives demonstrate selective halogenation at the 4-position, preserving the boronate .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.